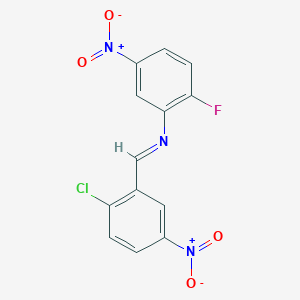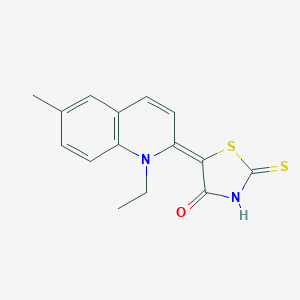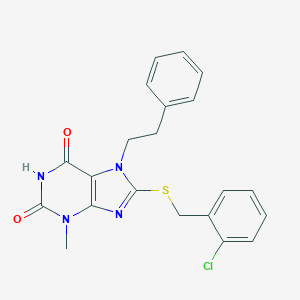![molecular formula C25H24N2O6S B406229 ETHYL 2-BENZAMIDO-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406229.png)
ETHYL 2-BENZAMIDO-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-BENZAMIDO-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring, which is a sulfur-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-BENZAMIDO-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of various functional groups through reactions such as acylation, amination, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-BENZAMIDO-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.
Aplicaciones Científicas De Investigación
ETHYL 2-BENZAMIDO-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of ETHYL 2-BENZAMIDO-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-4-[3-(ethoxycarbonyl)phenyl]-3-thiophenecarboxylate: Similar in structure but lacks the benzoylamino group.
Thiophene derivatives: Various thiophene-based compounds with different functional groups.
Uniqueness
ETHYL 2-BENZAMIDO-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H24N2O6S |
|---|---|
Peso molecular |
480.5g/mol |
Nombre IUPAC |
ethyl 2-benzamido-5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H24N2O6S/c1-4-32-24(30)17-11-13-18(14-12-17)26-22(29)20-15(3)19(25(31)33-5-2)23(34-20)27-21(28)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,26,29)(H,27,28) |
Clave InChI |
UCTLICHRPCPTDZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OCC)C |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[({5-nitro-2-thienyl}methylene)amino]benzoate](/img/structure/B406146.png)
![(2-Fluoro-5-nitrophenyl)[4-(methylsulfanyl)benzylidene]amine](/img/structure/B406147.png)
![2-methoxy-N-[(3-methyl-2-thienyl)methylene]-5-nitroaniline](/img/structure/B406148.png)

![5-{3-[(4-Chlorobenzyl)oxy]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B406153.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B406154.png)
![3-({1-[2-(4-METHYLPHENOXY)ETHYL]-1,3-BENZODIAZOL-2-YL}SULFANYL)PROPANE-1,2-DIOL](/img/structure/B406160.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-(2-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B406161.png)
![3-methyl-8-[(3-methylbutyl)sulfanyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406163.png)

![4-[4-(dimethylamino)benzylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406166.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406167.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406169.png)
